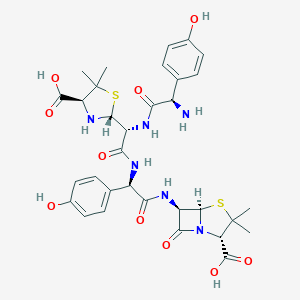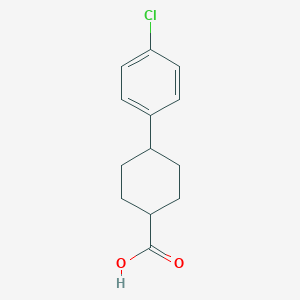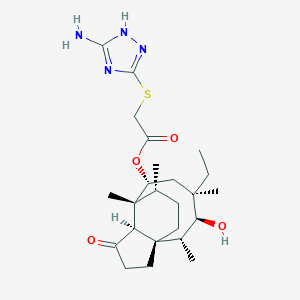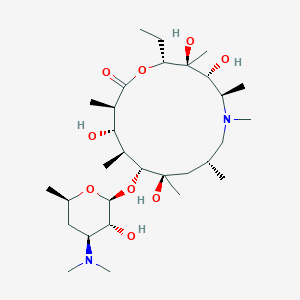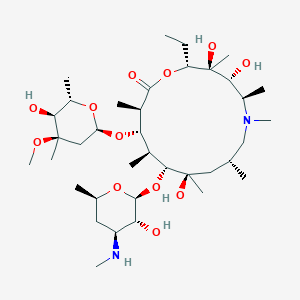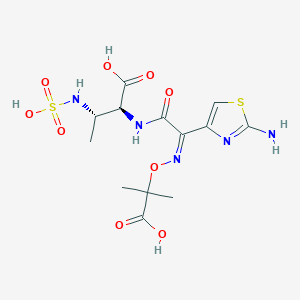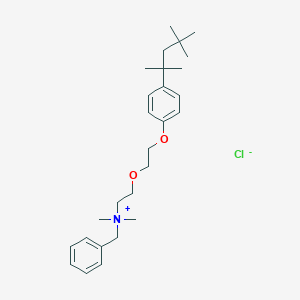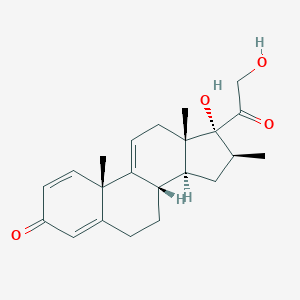
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- A study by García‐Martínez et al. (1993) detailed a three-step synthesis of a compound structurally similar to 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione, highlighting the process involving spectroscopic characterization and nuclear magnetic resonance effects (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).
Microbial Transformation and Biodehydrogenation
- Research by Wang Rong-zhu (2011) explored the biodehydrogenation of a related steroid by Arthrobacter simplex, demonstrating its transformation in an ionic liquid containing system. This process showcased the microbial conversion capabilities and optimal conditions for such transformations (Wang Rong-zhu, 2011).
Inhibitors of Lipid Peroxidation
- Braughler et al. (1987) described two compounds, including one structurally akin to the steroid , as potent inhibitors of lipid peroxidation. Their research indicated the role these compounds play in protecting against oxidative stress in biological systems (Braughler, Pregenzer, Chase, Duncan, Jacobsen, & Mccall, 1987).
Alternative Synthesis Methods
- Andrews, Giusto, and Sudhakar (1996) described an alternative synthesis method for a corticoid intermediate structurally similar to the steroid of interest, highlighting the key reactions and implications for producing anti-inflammatory corticoids (Andrews, Giusto, & Sudhakar, 1996).
Biotransformation Studies
- Fokina et al. (2003) conducted a study on the conversion of related steroid acetates by Nocardioides simplex, proposing conversion pathways and conditions for biotransformation. This research contributes to understanding microbial steroid conversion processes (Fokina, Sukhodolskaya, Baskunov, Turchin, Grinenko, & Donova, 2003).
Pharmacological Potential
- Toscano et al. (1977) synthesized and evaluated the anti-inflammatory properties of related steroid compounds, providing insight into their potential therapeutic applications (Toscano, Grisanti, Fioriello, Barlotti, Bianchetti, & Riva, 1977).
Molecular Interactions and Inhibitory Activities
- Bratoeff et al. (2003) explored the in vitro inhibitory activity of new progesterone derivatives, assessing their potential as 5alpha-reductase inhibitors and androgen receptor antagonists. Such studies are crucial in understanding the pharmaceutical applications of these steroids (Bratoeff, Ramírez, Flores, Valencia, Sánchez, Heuze, & Cabeza, 2003).
Bioactive Pregnanes and Their Effects
- Bai et al. (2007) isolated new pregnanes from Nerium oleander and examined their anti-inflammatory and cytotoxic activities. This research indicates the diverse biological activities of steroids and their derivatives (Bai, Wang, Zhao, Toki, Hasegawa, Ogura, Kataoka, Hirose, Sakai, Bai, & Ando, 2007).
Safety And Hazards
properties
IUPAC Name |
(8S,10S,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16+,18-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTXTXAMMDTYDQ-AKXKBWEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892344 | |
| Record name | 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione | |
CAS RN |
13504-15-9 | |
| Record name | (16β)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13504-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013504159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4,9(11)-TRIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU1L09AID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

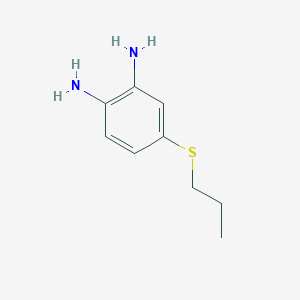
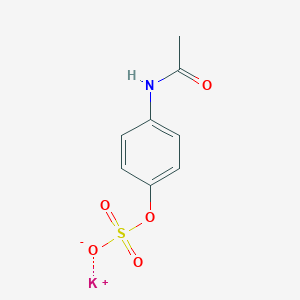
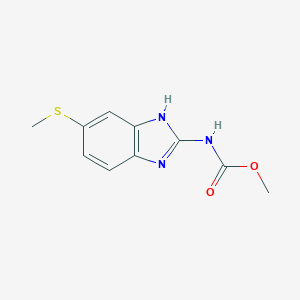
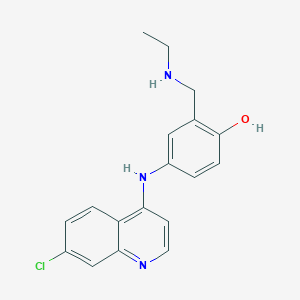
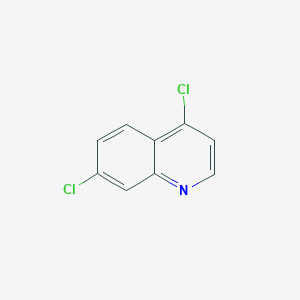
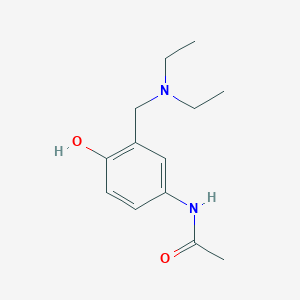
![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)
